N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide
Overview
Description
N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C15H20BrN3O2S and a molecular weight of 386.31 g/mol . It is characterized by the presence of a bromopyrazole ring attached to a benzenesulfonamide moiety, with two isopropyl groups attached to the nitrogen atom of the sulfonamide group . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide typically involves the reaction of 4-bromopyrazole with N,N-diisopropylbenzenesulfonamide under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required quality standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the sulfur atom.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the sulfonamide group .
Scientific Research Applications
N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The bromopyrazole moiety can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The sulfonamide group can also interact with biological macromolecules, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropyl 4-(4-Chloropyrazol-1-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.
N,N-Diisopropyl 4-(4-Fluoropyrazol-1-yl)benzenesulfonamide: Similar structure but with a fluorine atom instead of bromine.
N,N-Diisopropyl 4-(4-Methylpyrazol-1-yl)benzenesulfonamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogen or alkyl-substituted analogs may not exhibit . This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2S/c1-11(2)19(12(3)4)22(20,21)15-7-5-14(6-8-15)18-10-13(16)9-17-18/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOGONMNVSTQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675303 | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-27-1 | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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